

Application Notes and Protocols for JJC8-091

Intravenous Administration

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Compound of Interest

Compound Name: JJC8-091

Cat. No.: B15619444

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These application notes provide detailed protocols for the preparation of **JJC8-091** for intravenous administration, outlining vehicle selection and preparation, as well as a standard operating procedure for intravenous injection in a research setting.

Summary of JJC8-091 Properties

JJC8-091 is an atypical dopamine transporter (DAT) inhibitor, investigated for its potential in treating psychostimulant use disorder.[1] It is a derivative of modafinil with a molecular weight of 422.53 g/mol and a chemical formula of C₂₂H₂₈F₂N₂O₂S.[1][2] While exhibiting solubility in dimethyl sulfoxide (DMSO) at 10 mM, its aqueous solubility can be a consideration for in vivo studies.[2]

| Property | Value | Reference |
|--|--|-----------|
| Molecular Weight | 422.53 g/mol | [1][2] |
| Chemical Formula | C ₂₂ H ₂₈ F ₂ N ₂ O ₂ S | [1][2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Primary Target | Dopamine Transporter (DAT) | [1][2] |
| Binding Affinity (K _i) for DAT | 16.7 nM to 289 nM | [1][2] |

Vehicle Preparation for Intravenous Administration

The selection of an appropriate vehicle is critical for the safe and effective intravenous delivery of **JJC8-091**. Based on preclinical studies, sterile saline has been successfully used. However, for situations requiring higher concentrations or facing solubility challenges, alternative vehicles for poorly soluble compounds may be considered.

Protocol 1: Saline-Based Vehicle (Primary Recommendation)

This protocol is based on methods used in nonhuman primate studies where **JJC8-091** was administered intravenously.

Materials:

- **JJC8-091** (fumarate salt)
- Sterile 0.9% saline solution
- Sonicator
- Heating block or water bath
- Sterile 0.2- μ m syringe filter

Procedure:

- Weigh the desired amount of **JJC8-091** fumarate salt.
- Add the appropriate volume of sterile 0.9% saline to achieve the target concentration.
- To aid dissolution, sonicate the solution with gentle heating. The exact temperature and duration of sonication may need to be optimized but should be kept minimal to avoid degradation.
- Once the **JJC8-091** is fully dissolved, allow the solution to cool to room temperature.
- Draw the solution into a sterile syringe.

- Aseptically attach a sterile 0.2- μ m syringe filter to the syringe.
- Filter the solution into a sterile vial. This final filtration step ensures the removal of any potential particulates and maintains sterility.
- The prepared solution is now ready for intravenous administration.

Protocol 2: Co-Solvent Vehicle for Poorly Soluble Compounds (Alternative)

For instances where higher concentrations of **JJC8-091** are required and solubility in saline is limited, a co-solvent system can be employed. A commonly used vehicle for preclinical studies is a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).^[3]

Materials:

- **JJC8-091**
- N,N-Dimethylacetamide (DMA)
- Propylene glycol (PG)
- Polyethylene Glycol 400 (PEG-400)
- Sterile container for mixing

Procedure:

- Prepare the DPP vehicle by mixing 20% DMA, 40% PG, and 40% PEG-400 (v/v/v) in a sterile container.
- Add the weighed **JJC8-091** to the DPP vehicle.
- Vortex or sonicate the mixture until the compound is completely dissolved.
- As with the saline preparation, it is recommended to filter the final solution through a sterile 0.2- μ m syringe filter before administration.

Intravenous Administration Protocol (Rodent Model)

This protocol details the procedure for intravenous administration of **JJC8-091** via the lateral tail vein in a rat model, a common method in preclinical research.

Materials:

- Prepared **JJC8-091** solution
- Animal restrainer appropriate for the size of the rat
- Heat source (e.g., heat lamp or warming pad)
- Sterile syringes (1-3 ml)
- Sterile needles (25-27G)
- 70% isopropyl alcohol swabs
- Gauze

Procedure:

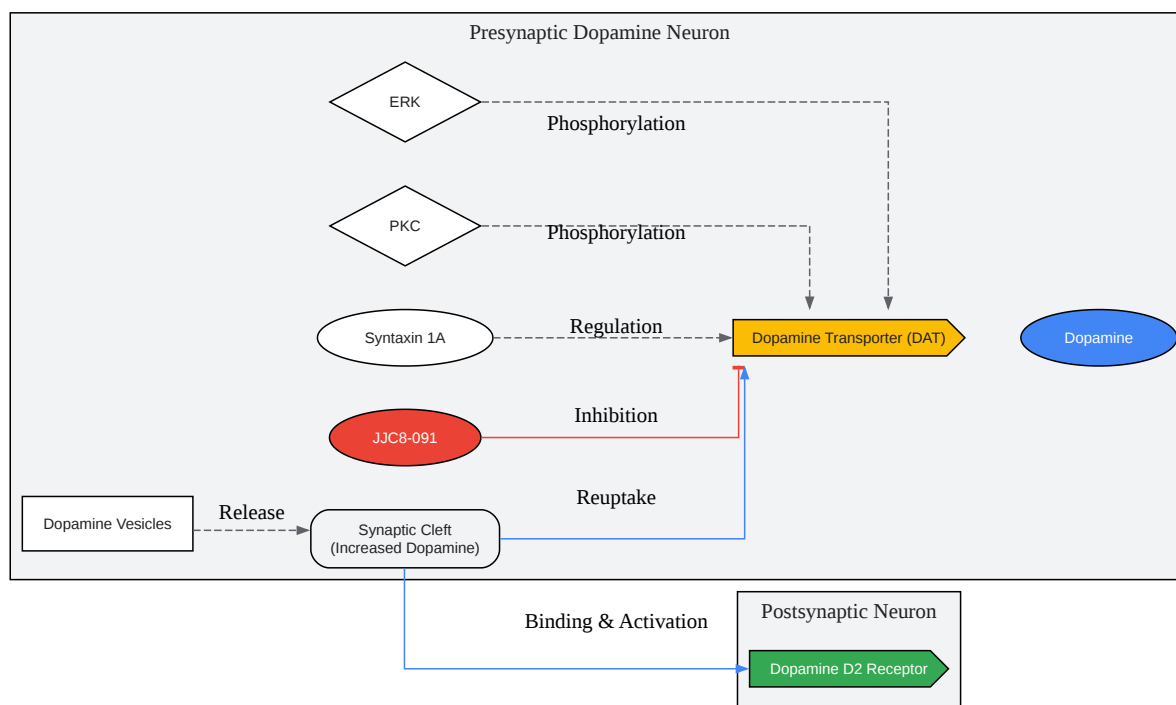
- **Animal Preparation:** To dilate the tail veins, warm the rat's tail using a heat lamp or by placing the cage on a warming pad. Ensure the animal does not overheat.
- **Restraint:** Place the rat in an appropriately sized restrainer to minimize movement and stress.
- **Vein Visualization:** Gently clean the tail with a 70% isopropyl alcohol swab. The two lateral tail veins should be visible on either side of the tail.
- **Syringe Preparation:** Draw the prepared **JJC8-091** solution into a sterile syringe fitted with a 25-27G needle. Ensure all air bubbles are expelled.
- **Injection:**
 - Position the needle parallel to the tail with the bevel facing upwards.

- Insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion may be indicated by a small "flash" of blood in the needle hub.
- Slowly inject a small test volume. If there is no resistance and the vein blanches (appears clear as it fills with the solution), the needle is correctly placed.
- If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure with gauze, and attempt the injection at a more proximal site on the tail.
- Once confident in the needle placement, administer the remainder of the dose as a slow bolus injection.^[4]
- Post-Injection Care:
 - After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
 - Return the animal to its home cage and monitor for any adverse reactions.

| Parameter | Recommendation for Rats |
|---------------------------|-------------------------|
| Injection Site | Lateral tail vein |
| Needle Gauge | 25-27 G |
| Maximum Bolus Volume | 5 ml/kg |
| Maximum Slow Bolus Volume | 10 ml/kg |

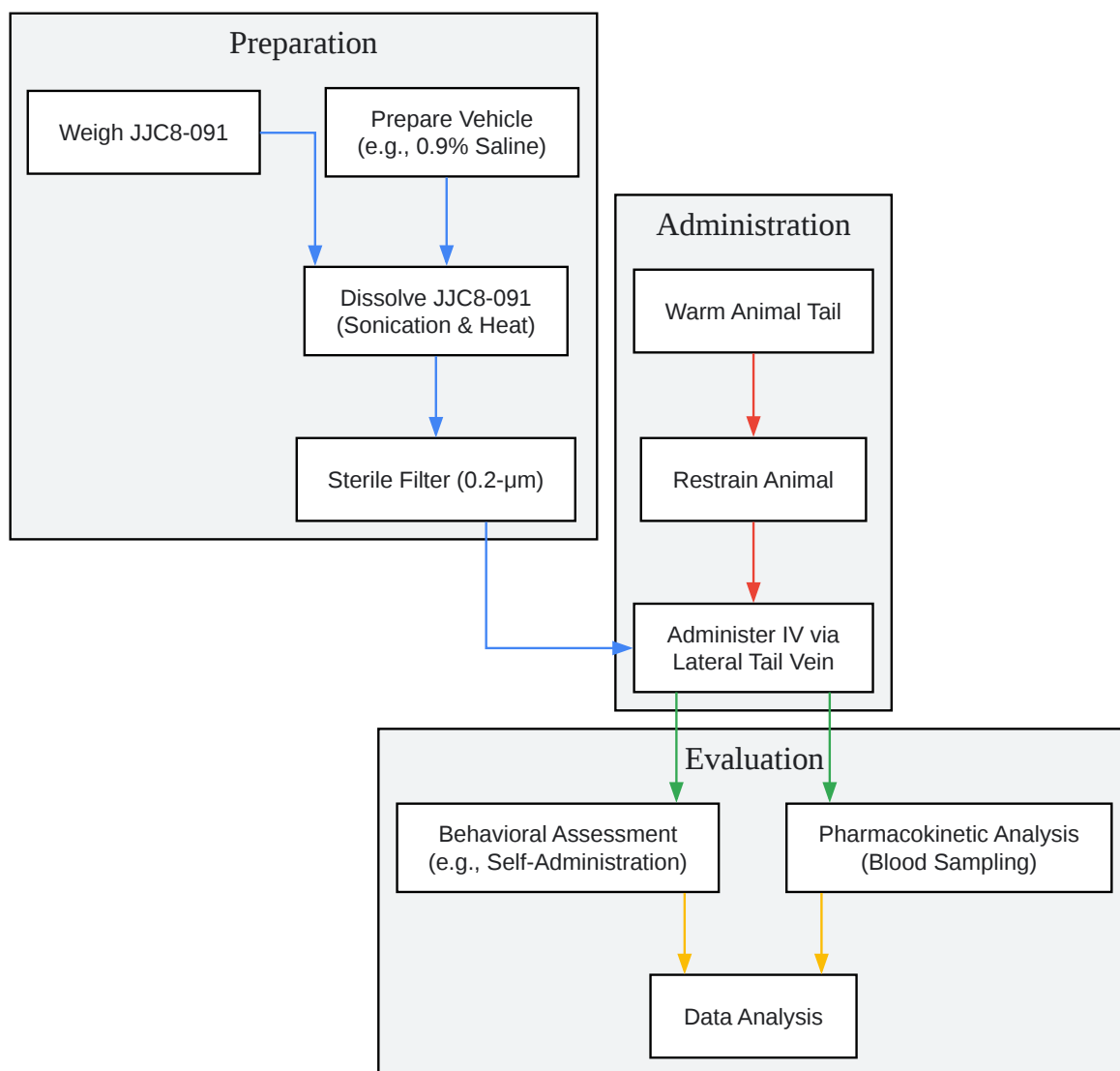
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **JJC8-091** and a typical experimental workflow for its in vivo evaluation.



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Caption: Mechanism of action of **JJC8-091** on the dopamine transporter.



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Caption: Workflow for in vivo intravenous studies of **JJC8-091**.

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